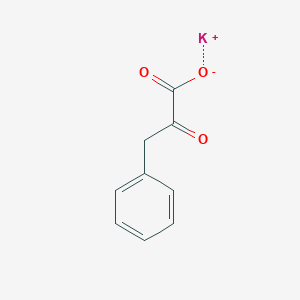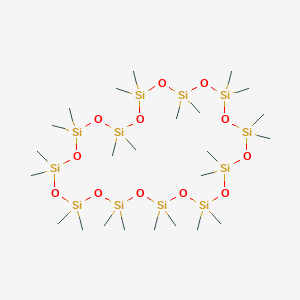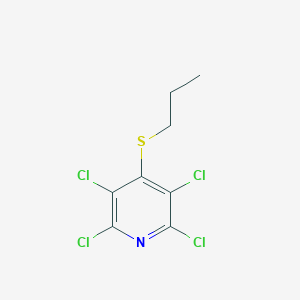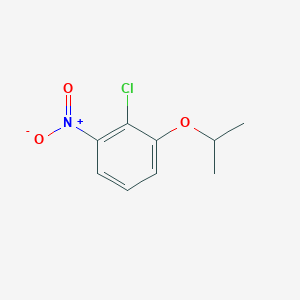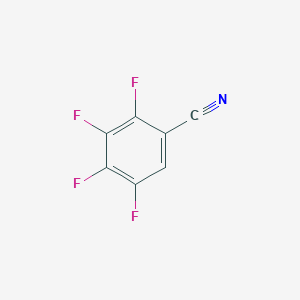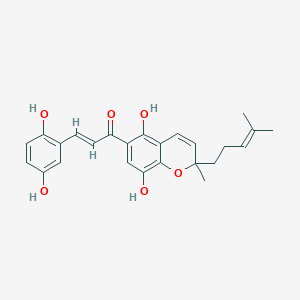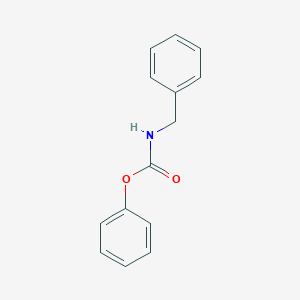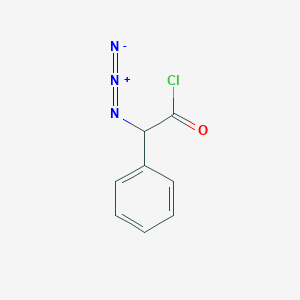
3,5-Diiodobenzaldéhyde
Vue d'ensemble
Description
3,5-Diiodobenzaldehyde is an organic compound with the molecular formula C7H4I2O It is characterized by the presence of two iodine atoms attached to the benzene ring at the 3 and 5 positions, and an aldehyde group at the 1 position
Applications De Recherche Scientifique
3,5-Diiodobenzaldehyde has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active molecules, which can be used in drug discovery and development.
Medicine: Research has explored its potential in the development of radiolabeled compounds for diagnostic imaging and therapeutic applications.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3,5-Diiodobenzaldehyde can be synthesized through several methods. One common approach involves the iodination of benzaldehyde derivatives. For instance, starting with 3,5-diiodotoluene, the methyl group can be oxidized to an aldehyde using reagents such as chromium trioxide (CrO3) in acetic acid. Another method involves the direct iodination of benzaldehyde using iodine and an oxidizing agent like nitric acid under controlled conditions .
Industrial Production Methods: On an industrial scale, the production of 3,5-diiodobenzaldehyde typically involves the iodination of benzaldehyde in the presence of a catalyst. This process ensures high yield and purity, making it suitable for large-scale applications.
Analyse Des Réactions Chimiques
Types of Reactions: 3,5-Diiodobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium azide (NaN3) can replace iodine atoms with azide groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products:
Oxidation: 3,5-Diiodobenzoic acid.
Reduction: 3,5-Diiodobenzyl alcohol.
Substitution: 3,5-Diazidobenzaldehyde.
Mécanisme D'action
The mechanism of action of 3,5-diiodobenzaldehyde largely depends on its chemical reactivity. The aldehyde group can participate in nucleophilic addition reactions, while the iodine atoms can undergo substitution reactions. These properties make it a versatile building block in organic synthesis. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
3,5-Dibromobenzaldehyde: Similar structure but with bromine atoms instead of iodine. It is less reactive due to the smaller size and lower polarizability of bromine.
3,5-Dichlorobenzaldehyde: Contains chlorine atoms, which are even less reactive than bromine and iodine, making it less suitable for certain types of chemical reactions.
3,5-Difluorobenzaldehyde: Fluorine atoms are highly electronegative and small, leading to different reactivity patterns compared to iodine.
Uniqueness: 3,5-Diiodobenzaldehyde is unique due to the large size and high polarizability of iodine atoms, which enhance its reactivity in substitution reactions. This makes it particularly useful in the synthesis of complex organic molecules where such reactivity is advantageous .
Propriétés
IUPAC Name |
3,5-diiodobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4I2O/c8-6-1-5(4-10)2-7(9)3-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBPOINHGBSDFDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1I)I)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4I2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30437067 | |
| Record name | 3,5-diiodobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30437067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17352-25-9 | |
| Record name | 3,5-diiodobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30437067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 3,5-Diiodobenzaldehyde be used as a building block for molecules with potential biological activity?
A1: Yes, 3,5-Diiodobenzaldehyde serves as a valuable precursor in synthesizing various compounds, including hydrazide-hydrazones. These derivatives have shown potential as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors, making them relevant in Alzheimer's disease research []. The iodine atoms in the structure can be further utilized for potential radiolabeling, which is valuable for imaging and diagnostic applications.
Q2: How does the structure of 3,5-Diiodobenzaldehyde-derived hydrazide-hydrazones influence their interaction with cholinesterases?
A2: Studies using molecular docking simulations have revealed that these hydrazide-hydrazones bind to the active site of cholinesterases through non-covalent interactions []. The specific positions of the iodine atoms, as well as other substituents on the benzene ring, were found to impact the inhibitory potency against AChE and BuChE. This suggests that modifications to the 3,5-Diiodobenzaldehyde scaffold can be strategically employed to fine-tune the selectivity and potency of the resulting inhibitors.
Q3: Has 3,5-Diiodobenzaldehyde been implicated in any unexpected chemical reactions?
A3: Interestingly, 3,5-Diiodobenzaldehyde has been observed to undergo an unusual transformation when reacted with specific titanium alkoxides []. Instead of a simple substitution reaction, a reduction of the aldehyde group to a diol was observed, resulting in the formation of a titanium complex with the diol acting as a bidentate ligand. This unexpected reactivity highlights the importance of considering potential side reactions and the influence of reaction conditions when employing 3,5-Diiodobenzaldehyde in synthetic schemes.
Q4: Can the crystal structure of compounds containing 3,5-Diiodobenzaldehyde provide insights into their properties?
A4: Absolutely. Analysis of the crystal structure of a 3,5-Diiodobenzaldehyde derivative, specifically 3-chloro-N'-(2-hydroxy-3,5-diiodobenzylidene)benzohydrazide methanol solvate, revealed key structural features []. The presence of intramolecular and intermolecular hydrogen bonds influences the molecule's conformation and its interactions within the crystal lattice. This information is valuable for understanding physicochemical properties like solubility and stability, which are crucial for drug development.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
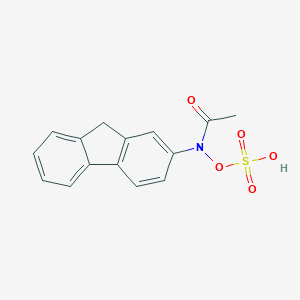

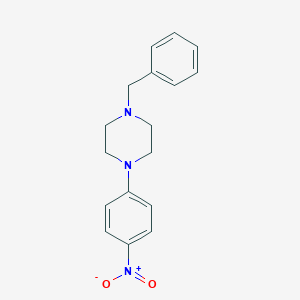

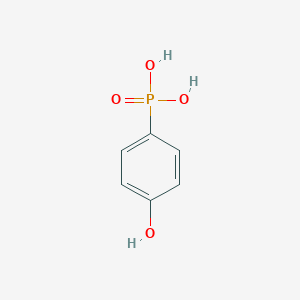
![1H-naphtho[2,1-b]thiete 2,2-dioxide](/img/structure/B98702.png)
